Potency in Leukemia Cells vs. Cytarabine
In a head-to-head comparison using the HL-60 human promyelocytic leukemia cell line, gemcitabine (dFdC) exhibited an IC50 value of 0.0040 ± 0.0002 μM, which is 20-fold lower than the IC50 of 0.0800 ± 0.0030 μM observed for cytarabine (ara-C) under identical 72-hour XTT assay conditions [1]. In a separate study using CCRF-CEM lymphoblastic leukemia cells, gemcitabine's IC50 was 20 ± 0.4 nM, compared to 10 ± 2 nM for cytarabine after 48 hours of exposure [2].
| Evidence Dimension | Cytotoxic potency (IC50) in human leukemia cell lines |
|---|---|
| Target Compound Data | 0.0040 ± 0.0002 μM (HL-60); 20 ± 0.4 nM (CCRF-CEM) |
| Comparator Or Baseline | Cytarabine: 0.0800 ± 0.0030 μM (HL-60); 10 ± 2 nM (CCRF-CEM) |
| Quantified Difference | 20-fold lower IC50 in HL-60 cells; 2-fold higher IC50 in CCRF-CEM cells |
| Conditions | HL-60 cells, 72 h exposure, XTT assay; CCRF-CEM cells, 48 h exposure, Promega CellTiter 96 assay |
Why This Matters
These data establish a quantitative potency advantage for gemcitabine over cytarabine in specific leukemia models, which may inform selection when maximal growth inhibition is required at low nanomolar concentrations.
- [1] PMC7657161, Table 1. IC50 (μM) values for HL-60 and HL-60/ara-C60 cells treated with various antimetabolites for 72 h. Cells were treated with each agent for 72 h, followed by determination of IC50 using the XTT assay. View Source
- [2] AACR Journals. Comparison of chemosensitivities of CCRF-CEM, CEM/dCK−, and CEM/ARAC8C cells to troxacitabine, gemcitabine, and cytarabine. Suspension cultures (10^4 cells/well) exposed to graded concentrations for 48 h; measured by Promega CellTiter 96 assay. View Source
